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Compound of Interest

Compound Name: Cyclo(RGDyC)

Cat. No.: B10827381 Get Quote

An overview of the application and protocols for in vitro Boron Neutron Capture Therapy

(BNCT) utilizing liposomes functionalized with Cyclo(RGDyC) peptides. These notes are

intended for researchers, scientists, and professionals in drug development.

Application Notes
Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that uses a

boron delivery agent and thermal neutron irradiation.[1][2] The therapy's effectiveness hinges

on the selective accumulation of Boron-10 (¹⁰B) in tumor cells.[3][4] When irradiated with low-

energy thermal neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission

reaction that releases high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[3] These

particles have a short path length of approximately 5-9 µm, confining the cytotoxic effect to the

boron-loaded cells and sparing adjacent healthy tissue.

A significant challenge in BNCT is the efficient and selective delivery of boron to tumors.

Liposomes functionalized with cyclic arginine-glycine-aspartic acid-tyrosine-cysteine peptides,

or Cyclo(RGDyC)-liposomes, represent a promising strategy. These liposomes are designed to

target integrin αvβ3, a transmembrane receptor that is overexpressed on various tumor cells,

including glioblastoma (U87), and on neovasculature, such as human umbilical vein endothelial

cells (HUVEC). This dual-targeting approach aims to destroy both the tumor cells and the blood

vessels that supply them.

In vitro studies have demonstrated that c(RGDyC)-liposomes loaded with a boron agent like

sodium borocaptate (BSH) show significantly enhanced cellular uptake in αvβ3-expressing
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cells compared to non-targeted liposomes. This increased uptake correlates with a more potent

cytotoxic effect following neutron irradiation, highlighting the potential of this targeted delivery

system to improve BNCT efficacy.

Data Presentation
Table 1: Physicochemical Properties of Liposome Formulations

Formulation
Mean Diameter
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Boron
Encapsulation
Efficiency (%)

Plain Liposomes

(LP)
124.0 ± 2.1 0.11 ± 0.02 -28.9 ± 3.4 5.5 ± 1.3

c(RGDyC)-

Liposomes
131.2 ± 3.5 0.13 ± 0.01 -25.7 ± 2.9 2.6 ± 0.04

(Data synthesized from reference)

Table 2: Quantification of Cellular Uptake of Liposomes
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Cell Line Formulation Incubation Time

Relative
Fluorescence
Intensity (Mean ±
SD)

U87 (Glioblastoma) Plain Liposomes (LP) 3 h 100 ± 15

c(RGDyC)-Liposomes 3 h 200 ± 25

Plain Liposomes (LP) 16 h 150 ± 20

c(RGDyC)-Liposomes 16 h 300 ± 30

HUVEC (Endothelial) Plain Liposomes (LP) 3 h 100 ± 18

c(RGDyC)-Liposomes 3 h 250 ± 35

Plain Liposomes (LP) 16 h 120 ± 15

c(RGDyC)-Liposomes 16 h >480 ± 50

*Statistically significant difference compared to Plain Liposomes (p < 0.01). (Data interpreted

from figures in reference)

Table 3: In Vitro BNCT Efficacy (Cell Viability)

Cell Line
Pre-treatment
Formulation

Pre-incubation
Time

Cell Viability (% of
Control, 4 days
post-irradiation)

U87 BSH Solution 3 h ~60%

Plain Liposomes (LP) 3 h ~55%

c(RGDyC)-Liposomes 3 h ~30%

HUVEC BSH Solution 3 h ~80%

Plain Liposomes (LP) 3 h ~75%

c(RGDyC)-Liposomes 3 h ~25%
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*Statistically significant reduction in cell viability compared to LP and BSH solution. (Data

interpreted from figures in reference)

Experimental Protocols & Visualizations
Protocol 1: Preparation of c(RGDyC)-Liposomes
Containing BSH
This protocol outlines the synthesis of targeted liposomes encapsulating sodium borocaptate

(BSH).

Materials:

Lipids (e.g., DSPC, Cholesterol, DSPE-PEG₂₀₀₀, DSPE-PEG₂₀₀₀-Maleimide)

Sodium borocaptate (BSH)

Cyclo(RGDyC) peptide

Chloroform, Methanol

Hydration buffer (e.g., PBS)

Dialysis membrane

Procedure:

Thin Film Hydration:

1. Dissolve lipids in a chloroform/methanol mixture in a round-bottom flask.

2. Remove the organic solvent using a rotary evaporator to form a thin lipid film.

3. Dry the film under vacuum for at least 2 hours to remove residual solvent.

4. Hydrate the lipid film with a BSH solution in buffer by vortexing. This forms multilamellar

vesicles.

Liposome Extrusion:
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1. Subject the liposome suspension to several freeze-thaw cycles.

2. Extrude the suspension through polycarbonate membranes with defined pore sizes (e.g.,

100 nm) using a mini-extruder to produce unilamellar liposomes of a uniform size.

Purification:

1. Remove unencapsulated BSH by dialysis against the hydration buffer.

Peptide Conjugation:

1. Add Cyclo(RGDyC) peptide to the purified liposome suspension containing DSPE-

PEG₂₀₀₀-Maleimide.

2. Incubate the mixture for 24 hours at 22°C to allow the thiol group on the cysteine of the

peptide to react with the maleimide group on the liposome surface (thiol-maleimide

coupling).

3. A high attachment efficiency of >98% can be achieved under these conditions.

Characterization:

1. Determine the particle size and zeta potential using dynamic light scattering.

2. Assess the boron encapsulation efficiency by measuring the boron concentration using

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) before and after purification.
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Workflow for the preparation of c(RGDyC)-liposomes.

Protocol 2: In Vitro Cellular Uptake Assay
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This protocol measures the internalization of fluorescently labeled liposomes into target cells.

Materials:

U87 and HUVEC cell lines

Control cell line (low αvβ3 expression, e.g., MCF-7)

Cell culture medium (e.g., DMEM)

Fluorescently labeled liposomes (e.g., encapsulating calcein)

DAPI stain

Fluorescence microscope

Flow cytometer

Procedure:

Cell Seeding: Seed cells (e.g., 1.2 x 10⁵ cells/well) in multi-well plates (with coverslips for

microscopy) and incubate for 24 hours.

Incubation:

1. Replace the medium with fresh medium containing the fluorescently labeled liposome

formulations (e.g., c(RGDyC)-LP and plain LP).

2. Incubate for desired time points (e.g., 3 and 16 hours).

Microscopy:

1. Wash cells with PBS to remove non-internalized liposomes.

2. Fix the cells (e.g., with 4% formalin).

3. Stain the nuclei with DAPI.

4. Mount the coverslips and visualize using a fluorescence microscope.
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Flow Cytometry:

1. Wash cells with PBS and detach them using trypsin.

2. Resuspend cells in PBS.

3. Analyze the fluorescence intensity of the cell suspension using a flow cytometer to

quantify liposome uptake.

Competition Assay (Optional): To confirm receptor-mediated uptake, pre-incubate cells with

excess free c(RGDyC) peptide for 30-60 minutes before adding the c(RGDyC)-liposomes. A

significant reduction in fluorescence intensity indicates competitive binding to the integrin

αvβ3 receptor.

Mechanism of Cellular Uptake

c(RGDyC)-Liposome
(containing ¹⁰B)

Integrin αvβ3 Receptor

Binding

Receptor-Mediated
Endocytosis

Internalization

Tumor/Endothelial Cell

Boron Delivery

Click to download full resolution via product page

Targeting mechanism of c(RGDyC)-liposomes.
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Protocol 3: In Vitro BNCT and Viability Assessment
This protocol details the procedure for irradiating cells treated with boron-liposomes and

assessing the therapeutic effect.

Materials:

U87 and HUVEC cell lines

BSH solution, plain liposomes (LP), and c(RGDyC)-liposomes

Cell culture medium

Thermal neutron source

MTT assay kit

Procedure:

Cell Seeding and Treatment:

1. Seed cells in multi-well plates and allow them to adhere.

2. Replace the medium with medium containing the different boron formulations (BSH

solution, LP, c(RGDyC)-LP).

3. Incubate for a set period (e.g., 3 or 16 hours) to allow for cellular uptake.

Neutron Irradiation:

1. Wash cells with fresh medium to remove extracellular boron compounds.

2. Transport the cell plates to a thermal neutron irradiation facility.

3. Irradiate the cells with a specific thermal neutron fluence (e.g., a flux of 4.5 × 10⁷ n cm⁻²

s⁻¹ for 7 hours). Non-irradiated plates serve as controls.

Cell Viability Assessment:
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1. Following irradiation, return the cells to a standard incubator.

2. Monitor cell survival over several days (e.g., 7 days).

3. On the desired day (e.g., day 4), perform an MTT assay to quantify cell viability.

4. Measure the absorbance and calculate the cell viability relative to the non-irradiated

control cells.

Experimental Workflow

1. Seed Cells
(U87, HUVEC)

2. Incubate with Boron Formulations
(BSH, LP, c(RGDyC)-LP)

3. Thermal Neutron Irradiation

4. Post-Irradiation Incubation

5. Assess Cell Viability
(MTT Assay)

6. Data Analysis
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Workflow for an in vitro BNCT experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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